2-Methyl-1,5-naphthyridine (CAS: 7675-32-3) is a fused bicyclic heteroaromatic building block defined by its electron-deficient diazanaphthalene core and a reactive methyl group at the 2-position [1]. In industrial and medicinal chemistry procurement, this compound is prioritized over generic quinolines or unsubstituted naphthyridines because it provides both a rigid hydrogen-bonding scaffold and a specific synthetic handle for downstream condensation or oxidation [2]. Its intermediate basicity and predictable regioselectivity make it a highly processable precursor for advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors, as well as specialized antenna ligands for lanthanide-based luminescent materials [1].
Generic substitution of 2-methyl-1,5-naphthyridine fails across both synthetic and functional dimensions. Replacing it with unsubstituted 1,5-naphthyridine eliminates the critical 2-methyl handle, preventing necessary downstream functionalizations such as oxidation to 2-carboxylic acids or condensation to form aminothiazole derivatives. Substituting it with 2-methylquinoline removes the secondary nitrogen (N5), which destroys the molecule's capacity to act as a bidentate or tridentate ligand for lanthanide coordination and eliminates the critical N1 hydrogen-bond acceptor required for specific kinase hinge-binding [1]. Furthermore, utilizing other isomers like 1,6- or 1,8-naphthyridine fundamentally alters the basicity (pKa) and coordination bite angles, leading to unpredictable regioselectivity during electrophilic substitution and incompatible geometries in metal-ligand assemblies.
When synthesizing aminothiazole-based ALK5 inhibitors, the 1,5-naphthyridine core derived from 2-methyl-1,5-naphthyridine provides an essential N1 hydrogen bond acceptor for the His-283 residue in the target's ATP binding site, which generic quinoline analogs lack [1]. The 2-methyl group also ensures optimal steric positioning within the hydrophobic pocket near Ser-280.
| Evidence Dimension | ALK5 autophosphorylation inhibition (IC50) |
| Target Compound Data | 20 nM (for the 2-methyl-1,5-naphthyridine derived Compound 11) |
| Comparator Or Baseline | 200 nM (for the baseline quinoline-derived Compound 1) |
| Quantified Difference | 10-fold increase in target potency |
| Conditions | Recombinant GST-ALK5 autophosphorylation assay |
Procuring this specific building block allows medicinal chemists to lock in the required N1-His283 hydrogen bond while utilizing the methyl group for critical downstream thiazole condensation.
2-Methyl-1,5-naphthyridine is a required precursor for 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (ND) antenna ligands. When this ligand is complexed with Europium(III) and doped into a di-ureasil matrix, the specific electronic structure of the naphthyridine core dramatically sensitizes Eu(III) emission compared to baseline matrices lacking this optimized ligand [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 68.9% (Eu-ND complex in di-ureasil) |
| Comparator Or Baseline | 23.25% (Baseline matrix without the optimized naphthyridine sensitizer) |
| Quantified Difference | 45.65% absolute increase (~3-fold enhancement in PLQY) |
| Conditions | Di-ureasil sol-gel hybrid film under UV-LED irradiation |
For materials scientists developing luminescent solar concentrators, this specific naphthyridine core provides the exact antenna energetics required to maximize Eu(III) sensitization.
Compared to other diazanaphthalenes, 2-methyl-1,5-naphthyridine exhibits an intermediate basicity. The steric and electronic influence of the 2-methyl group directs preferential protonation and electrophilic attack to the β-nitrogen (N5) rather than the α-nitrogen (N1), a regiocontrol not possible in symmetrical or differently substituted isomers [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~2.9 (preferential N5 protonation) |
| Comparator Or Baseline | pKa 3.41 (1,6-naphthyridine isomer) |
| Quantified Difference | 0.51 pKa unit reduction with distinct N5 regioselectivity |
| Conditions | Standard aqueous thermodynamic measurements |
This predictable regioselectivity and specific pKa profile are essential for scale-up chemists designing selective N-oxidation or electrophilic substitution routes without forming complex isomeric mixtures.
Beyond isolated quantum yield improvements, the practical application of 2-methyl-1,5-naphthyridine-derived Eu(III) complexes in ethylene-vinyl acetate (EVA) copolymer films directly improves the performance of large-area polycrystalline silicon solar cells via UV-to-visible down-shifting [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 15.57% PCE |
| Comparator Or Baseline | 15.06% PCE (Bare polycrystalline silicon solar cell) |
| Quantified Difference | 0.51% absolute efficiency enhancement |
| Conditions | 110 cm2 active area polycrystalline silicon solar cell under standard illumination |
Procuring this specific precursor enables the synthesis of highly stable down-shifting layers that provide measurable, scalable efficiency gains in commercial photovoltaic module manufacturing.
Where this compound is the right choice: Serving as the foundational starting material for aminothiazole-based kinase inhibitors. The 2-methyl-1,5-naphthyridine core provides the essential N1 hydrogen-bond acceptor required for His-283 hinge binding, a feature absent in standard quinoline precursors, while the 2-methyl group allows for necessary downstream condensation [1].
Where this compound is the right choice: Acting as the precursor for highly efficient antenna ligands (such as 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile) used in Eu(III) down-shifting films. Its unique electronic structure maximizes UV absorption and energy transfer to the lanthanide center, directly boosting solar cell power conversion efficiency[2].
Where this compound is the right choice: Industrial scale-up workflows requiring predictable, regioselective functionalization. The distinct pKa (~2.9) and steric shielding of the N1 position by the 2-methyl group ensure that protonation and subsequent electrophilic attacks occur preferentially at the N5 position, minimizing the formation of complex isomeric mixtures [3].
Irritant